molecular formula C16H15ClN2O3 B6500684 N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}furan-2-carboxamide CAS No. 954705-95-4

N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}furan-2-carboxamide

Cat. No.: B6500684
CAS No.: 954705-95-4
M. Wt: 318.75 g/mol
InChI Key: JVILDBKXLSCJSW-UHFFFAOYSA-N
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Description

“N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}furan-2-carboxamide” is a chemical compound with the molecular formula C12H10ClNO2 . It is also known by other names such as “Furan-2-carboxamide, N-(4-chlorobenzyl)-” and "N-(4-Chlorobenzyl)-2-furamide" . The compound has a molecular weight of 235.66 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” includes a furan ring, a carboxamide group, and a 4-chlorophenyl group . The InChI string for the compound is "InChI=1S/C12H10ClNO2/c13-10-5-3-9(4-6-10)8-14-12(15)11-2-1-7-16-11/h1-7H,8H2,(H,14,15)" .


Physical and Chemical Properties Analysis

The compound has a number of computed properties, including a XLogP3 of 2.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 . The compound is also characterized by an exact mass and monoisotopic mass of 235.0400063 g/mol . Other physical properties such as density, melting point, boiling point, and flash point are not available in the retrieved sources.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c17-12-3-5-13(6-4-12)19-10-11(8-15(19)20)9-18-16(21)14-2-1-7-22-14/h1-7,11H,8-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVILDBKXLSCJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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